1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, characterized by its unique molecular structure. Its molecular formula is C16H10FN3O3, and it has a molecular weight of approximately 311.27 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and a nitrophenyl group, which contribute to its distinct chemical properties and biological activities. This compound is primarily used in research settings, particularly in studies exploring its potential applications in medicinal chemistry and materials science .
The reactivity of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be attributed to the presence of both the aldehyde functional group and the electron-withdrawing nitro group. These features allow for various chemical transformations, including:
These reactions highlight the compound's versatility in organic synthesis .
Research indicates that 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde exhibits various biological activities:
These biological activities underscore the potential of this compound in therapeutic applications.
The synthesis of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions:
These synthetic routes allow for the production of this compound with varying degrees of yield and purity .
The applications of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde are diverse:
Interaction studies involving 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde have focused on its binding affinity with various biological targets. Molecular docking studies suggest that this compound can effectively interact with enzymes or receptors involved in inflammation and microbial resistance. These studies provide insights into its mechanism of action and potential therapeutic effects, guiding future research directions .
Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | C16H10FN3O3 | Different fluorine position; potential variations in biological activity |
| 3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde | C16H10Cl2F2N3O | Contains dichloro substitutions; may exhibit different reactivity patterns |
| 1-(4-Fluorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | C16H10FN3O3 | Variation in nitro group position; could influence pharmacological profiles |
These comparisons illustrate how slight modifications in structure can lead to significant differences in chemical behavior and biological activity, emphasizing the uniqueness of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde within its class .
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic and heteroaromatic systems. For 1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, this method involves formylation at the pyrazole ring’s 4-position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a reactive iminium intermediate, which facilitates electrophilic substitution at the electron-rich pyrazole carbon.
Key optimizations include:
Table 1: Vilsmeier-Haack Reaction Conditions and Outcomes
| Precursor | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5-Chloro-1H-pyrazole | 60 | 3 | 68.7 |
| Hydrazone derivative | 65 | 4 | 72.3 |
| Nitrophenyl-substituted | 70 | 2.5 | 65.0 |
These adjustments highlight the balance between reaction kinetics and product stability, with hydrazone derivatives offering superior yields due to their enhanced nucleophilicity.
One-pot strategies streamline synthesis by combining multiple steps into a single reaction vessel. For this compound, condensation of 4-fluorophenylhydrazine and 4-nitroacetophenone in the presence of formic acid generates the pyrazole core, followed by in situ oxidation to the aldehyde.
Critical advancements include:
Mechanistic Insight:
The reaction initiates with hydrazine-ketone condensation to form a hydrazone intermediate. Subsequent acid-catalyzed cyclization yields the pyrazole ring, followed by iodine-mediated oxidation of the methyl group to the aldehyde. This method achieves yields exceeding 70%, with minimal purification required.
Recent efforts focus on reducing environmental impact through solvent-free reactions, renewable catalysts, and energy-efficient protocols.
Table 2: Comparison of Green Synthesis Methods
| Method | Conditions | Yield (%) | Energy Use |
|---|---|---|---|
| Mechanochemical | Solvent-free, 2h | 85 | Low |
| Biocatalytic | pH 5, 25°C, 12h | 60 | Very Low |
| Microwave-assisted | 100°C, 15min | 70 | Moderate |
These innovations underscore the feasibility of sustainable synthesis without compromising efficiency.
Molecular docking investigations of 1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives have provided substantial insights into their binding mechanisms at serotonin transporter sites. These computational studies reveal critical interactions that govern the affinity and selectivity of these compounds for the serotonin transporter protein [1].
The most comprehensive molecular docking study of pyrazole carbaldehyde derivatives was conducted using the human serotonin transporter crystal structure (PDB ID: 5I73) with AutoDock Vina 1.2.3 [1]. The target compound analogs demonstrated binding energies ranging from -9.448 to -8.750 kcal/mol, indicating strong affinity for the serotonin transporter binding site. The most potent compound (B5) achieved a binding energy of -9.448 kcal/mol, surpassing several established antidepressant drugs including citalopram (-7.522 kcal/mol) and fluoxetine (-8.727 kcal/mol) [1].
The binding mode analysis revealed several key molecular interactions that stabilize the compound within the active site. The fluorophenyl moiety exhibits a robust Pi-alkyl interaction with the amino acid residue PRO561, while the nitrophenyl group demonstrates pronounced Pi-alkyl interactions with ALA331. Additionally, a significant Pi-cation interaction occurs between the aromatic ring system and ARG104 [1]. These hydrophobic and electrostatic interactions collectively contribute to the stable positioning of the compound within the binding pocket.
The carbaldehyde functional group plays a crucial role in establishing hydrogen bonding networks within the binding site. A strong hydrogen bond forms between the aldehyde oxygen and the hydroxyl group of SER555, providing additional stabilization to the protein-ligand complex [1]. This interaction is particularly significant as serine residues are known to be critical for the binding of selective serotonin reuptake inhibitors.
Comparative docking studies with chalcone-derived pyrazole derivatives targeting the leucine transporter (LeuT, PDB ID: 2Q72) demonstrated binding energies ranging from -7.9 to -9.3 kcal/mol [2]. These compounds exhibited van der Waals interactions with phenylalanine residues (PHE 101, PHE 109, PHE 150) and formed conventional hydrogen bonds with alanine residues (ALA 146) [3]. The similarity in binding patterns between different transporter proteins suggests a conserved mechanism of interaction for pyrazole-based inhibitors.
The molecular docking results reveal clear structure-activity relationships that inform the design of more potent derivatives. Compounds containing electron-withdrawing groups such as nitro and fluoro substituents demonstrate enhanced binding affinity compared to their unsubstituted counterparts [1]. The presence of the carbaldehyde functionality is essential for optimal binding, as it provides both hydrogen bonding capability and conformational rigidity to the molecule.
QSAR modeling of pyrazole carbaldehyde derivatives has employed advanced computational methodologies to establish quantitative relationships between molecular structure and biological activity. These models provide predictive frameworks for designing new compounds with improved pharmacological properties [5] [6] [7].
The most robust QSAR model for triazole-pyrazole hybrid compounds achieved exceptional statistical parameters with an R² value of 0.99 and a mean absolute error (MAE) of 0.014 [5]. This model utilized quantum mechanical descriptors derived from density functional theory calculations, providing high accuracy in predicting anti-cancer and anti-microbial activities. The model demonstrated excellent predictive capability through external validation using diverse molecular sets.
For pyrazole derivatives targeting epidermal growth factor receptor (EGFR), comprehensive 2D and 3D-QSAR studies revealed significant correlations between molecular descriptors and biological activity [6] [7]. The Comparative Molecular Field Analysis (CoMFA) model achieved R² = 0.862 and Q² = 0.644, while the Comparative Molecular Similarity Indices Analysis (CoMSIA) model demonstrated superior performance with R² = 0.851 and Q² = 0.740 [7]. The CoMSIA model's superiority was attributed to the inclusion of electrostatic field descriptors, which showed the highest correlation with biological activity.
QSAR modeling studies have identified critical molecular descriptors that govern the biological activity of pyrazole derivatives. The BCUTPEOE2 descriptor, representing partial charge distribution, showed a strong reverse relationship with biological activity, with correlation coefficients reaching -0.93 [6]. Additional significant descriptors include molecular density, calculated lipophilicity (logP), and topological indices such as BCUTSMR1 and molecular diameter.
The 4D-QSAR analysis of pyrazole pyridine carboxylic acid derivatives employed electron conformational genetic algorithm methodology, achieving R²training = 0.889 and Q² = 0.839 [8]. This approach utilized electron conformational matrices of congruity (ECMC) to identify pharmacophore patterns common to active compounds within minimum tolerance levels. The model incorporated twelve optimized parameters that effectively described the biological activity relationships.
Recent developments in QSAR modeling have introduced 5D-QSAR methodologies that consider ensemble-based induced-fit models [9]. These advanced approaches account for receptor flexibility and multiple binding conformations, providing more realistic predictions of biological activity. The 5D-QSAR model for pyrazole derivatives as EGFR inhibitors revealed contributions from hydrogen bond acceptor fields, hydrophobic interactions, and salt bridge formations [9].
Machine learning approaches have been integrated into QSAR modeling to enhance predictive accuracy and handle large molecular datasets [10]. Genetic algorithm-based variable selection has proven effective in identifying optimal descriptor combinations while avoiding overfitting. Cross-validation techniques, including leave-one-out and external test set validation, ensure the robustness and generalizability of the developed models.
Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties has become essential for early-stage drug discovery and lead optimization of pyrazole carbaldehyde derivatives [11] [12] [13].
SwissADME platform analysis of pyrazole carbaldehyde derivatives revealed favorable pharmacokinetic profiles across multiple parameters [1]. All synthesized compounds demonstrated blood-brain barrier permeability, which is essential for antidepressant efficacy targeting central nervous system receptors. The compounds exhibited high gastrointestinal absorption and showed no violations of Lipinski's Rule of Five, indicating good drug-likeness properties.
The topological polar surface area (TPSA) values ranged from 53.35 to 60.91 Ų, all below the threshold of 140 Ų associated with good membrane permeability [1]. The calculated lipophilicity (logP) values were maintained between 2.12 and 2.38, indicating optimal balance between hydrophilic and lipophilic properties for drug absorption and distribution. Bioavailability scores of 0.55 across all compounds suggest favorable oral bioavailability potential.
Cytochrome P450 enzyme interaction predictions revealed important metabolic considerations for pyrazole derivatives [14]. The compounds showed varying degrees of interaction with major metabolic enzymes including CYP1A2, CYP2C9, and CYP2C19. These interactions are crucial for predicting drug-drug interactions and metabolic stability.
P-glycoprotein substrate analysis indicated that most pyrazole carbaldehyde derivatives are not substrates for this efflux pump, suggesting reduced likelihood of efflux-mediated resistance and improved bioavailability [1]. This finding is particularly important for compounds targeting the central nervous system, where P-glycoprotein activity can significantly impact drug accumulation.